6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Description
6-Fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a fluorinated pyridinecarboxamide derivative characterized by a fluorine atom at the 6-position of the pyridine ring and an N-(4-methylbenzyl) substituent on the carboxamide group. The compound’s design aligns with trends in fluorinated small molecules, which are often optimized for enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-2-4-11(5-3-10)8-17-14(18)12-6-7-13(15)16-9-12/h2-7,9H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGNSPFHXLCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoropyridine-3-carboxylic acid and 4-methylbenzylamine.
Amide Formation: The carboxylic acid group of 6-fluoropyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methylbenzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The fluorine atom and the pyridine ring structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
[¹⁸F]-6-Fluoro-N-[2-(Diethylamino)ethyl]pyridine-3-carboxamide ([¹⁸F]MEL050)
- Structural Differences: The diethylaminoethyl group replaces the 4-methylbenzyl substituent.
- Functional Impact: The polar diethylaminoethyl moiety enhances water solubility and facilitates rapid clearance, critical for positron emission tomography (PET) imaging.
- Applications: Demonstrated high specificity for pigmented melanoma in preclinical models, achieving superior tumor-to-background contrast .
- Key Data: Property [¹⁸F]MEL050 Target Compound Substituent 2-(Diethylamino)ethyl 4-Methylbenzyl LogP (Estimated) ~1.8 (moderate polarity) ~2.5 (higher lipophilicity) Primary Use Melanoma PET imaging Undefined (structural analog)
PF06733804 (6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide)
- Structural Differences: Features a cyclopentyloxy linker, trifluoromethoxy phenyl group, and amino substitution at the 6-position of the pyridine ring.
- Functional Impact: The trifluoromethoxy group increases electronegativity and metabolic resistance, while the amino group may enhance hydrogen bonding with targets.
- Applications : Investigated for inflammatory or oncologic targets (exact indication unspecified in evidence) .
Antiparasitic Derivatives
6-Fluoro-N-(2-fluoro-3-{[4-(heptafluoropropan-2-yl)-2-iodo-6-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide
- Structural Differences : Incorporates a heptafluoropropan-2-yl group, iodine, and trifluoromethyl substituents on the phenyl ring.
- Applications : Approved as a veterinary antiparasitic agent, leveraging its broad-spectrum activity and prolonged half-life .
Furopyridinecarboxamide Derivatives
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Structural Differences: Fused furan ring and trifluoroethylamino group replace the pyridine’s 4-methylbenzyl substituent.
- Synthetic Insights : Synthesized via coupling with tetramethylisouronium hexafluorophosphate, achieving >95% purity by LCMS .
Biological Activity
6-Fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a fluorine atom and a carboxamide group, which contributes to its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
2. Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, likely through the modulation of specific signaling pathways.
Case Study: In Vitro Anticancer Assays
In a study examining the effects on human cancer cell lines, 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
The mechanism by which 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide exerts its biological effects involves interaction with specific receptors or enzymes:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It might bind to receptors that play critical roles in cell signaling pathways, leading to altered cellular responses.
Research Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry: It is being explored as a pharmacophore for drug design targeting specific diseases.
- Material Science: Its chemical characteristics allow for potential use in developing advanced materials like organic semiconductors.
- Biological Probes: The compound can serve as a probe in studying biological pathways due to its ability to interact with biomolecules .
Q & A
Basic: What are the optimal synthesis conditions for 6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including halogenation (introducing fluorine at the pyridine C6 position) and coupling of the 4-methylbenzylamine moiety. Key parameters include:
- Catalysts: Lewis acids (e.g., AlCl₃) or palladium-based catalysts for coupling reactions .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature: Controlled heating (80–120°C) to drive amide bond formation while minimizing side reactions .
- Purification: Column chromatography or recrystallization to achieve ≥95% purity (HPLC recommended) .
Basic: Which spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C6, methylbenzyl group at C3) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable .
Basic: What safety precautions are necessary during handling?
Methodological Answer:
- Inert Atmosphere: Use nitrogen/argon for moisture-sensitive steps (amide bonds are prone to hydrolysis) .
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats due to acute toxicity risks (oral/dermal/inhalation Category 4) .
- Ventilation: Fume hoods to mitigate inhalation hazards .
Advanced: How can researchers address contradictory bioactivity data in different studies?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
- Compound Purity: Verify via HPLC (>98%) to rule out impurities influencing activity .
- Dose-Response Curves: Use standardized protocols (e.g., IC₅₀ determination) to compare potency across studies .
Advanced: What strategies improve metabolic stability for in vivo applications?
Methodological Answer:
- LogP Optimization: Aim for 1–3 to balance solubility and membrane permeability (calculated via HPLC or shake-flask method) .
- Fluorine Substitution: Enhances metabolic resistance by blocking CYP450 oxidation sites .
- Pro-drug Design: Introduce esterase-labile groups to improve bioavailability .
Advanced: How to design in vivo studies considering pharmacokinetic challenges?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations for intravenous administration .
- Bioavailability Testing: Measure plasma concentration via LC-MS/MS after oral/gavage dosing .
- Metabolite Profiling: Identify major metabolites using tandem MS to assess metabolic pathways .
Advanced: How to resolve discrepancies between computational and experimental binding data?
Methodological Answer:
- Force Field Validation: Cross-check docking results (AutoDock, Schrödinger) with experimental ΔG values from ITC (Isothermal Titration Calorimetry) .
- Solvent Effects: Include explicit solvent models in MD simulations to account for hydrophobic interactions .
- Crystal Structures: Use X-ray data of ligand-target complexes to refine computational models .
Advanced: What structural modifications enhance target binding in SAR studies?
Methodological Answer:
- Pyridine Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at C6 to increase electrophilicity .
- Benzyl Substituents: Replace 4-methyl with 4-methoxy to improve hydrogen bonding with target residues .
- Amide Linker Replacement: Test urea or sulfonamide analogs for enhanced rigidity and binding affinity .
Advanced: How to validate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays: Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Fluorescence Quenching: Monitor conformational changes in the enzyme upon ligand binding .
- Site-Directed Mutagenesis: Identify critical binding residues (e.g., catalytic triad mutations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
